(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene is classified as a nitrostyrene. This classification is significant because compounds in this category often exhibit interesting electronic properties, making them suitable for various applications in organic electronics and materials science.
The synthesis of (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene can be achieved through several methods. One common approach involves the nucleophilic substitution reaction where a chloro-substituted benzene derivative reacts with a nitrovinyl compound.
The molecular structure of (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene can be represented by its canonical SMILES notation: C1=CC(=CC(=C1)F)C=C[N+](=O)[O-]
.
The presence of the double bond in the nitrovinyl group creates a planar structure around the vinyl bond, which is crucial for potential interactions in electronic applications .
(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene exhibits various chemical reactivity patterns typical of nitrostyrenes:
The mechanism of action for (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene primarily involves its interactions through electrophilic aromatic substitution:
This mechanism highlights how structural features influence reactivity and product formation in synthetic applications .
The physical and chemical properties of (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene are critical for understanding its behavior in various applications:
The compound is classified as an irritant, necessitating caution during handling. Proper protective measures should be taken to avoid skin and eye contact .
(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene has potential applications across various scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2